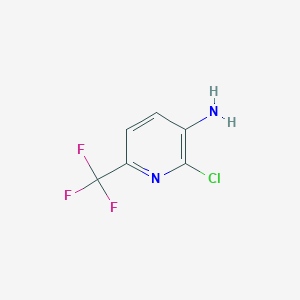

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Übersicht

Beschreibung

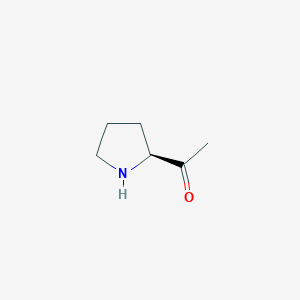

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, often involves innovative strategies to incorporate fluorine atoms into the pyridine nucleus. A notable method for synthesizing such compounds entails the C-F bond breaking of the anionically activated fluoroalkyl group, allowing for the creation of 2,6-disubstituted 4-amino pyridines through a domino process in high yields under metal-free conditions (Chen et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of related compounds provide insight into the arrangement and interactions of molecules. For instance, the structure of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes have been studied, revealing information on how trifluoromethyl groups influence molecular geometry (Rybalova et al., 2008).

Wissenschaftliche Forschungsanwendungen

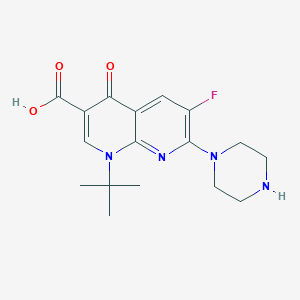

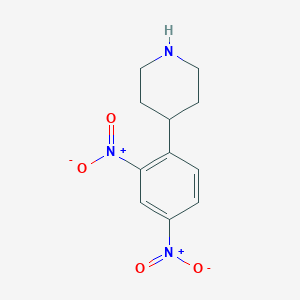

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, pyridine derivatives like 3-Amino-2-chloro-6-(trifluoromethyl)pyridine are crucial for the development of new pharmaceuticals. Pyridine cores are common in drugs due to their ability to interact with biological targets, offering a wide range of therapeutic properties including antifungal, antibacterial, antioxidant, and anticancer activities. The amino group in such derivatives can act as a hinge binder in kinase inhibitors, enhancing the molecule's ability to modulate enzyme activity crucial for disease progression, making it a valuable scaffold for the development of new therapies (Abdurakhmanova et al., 2018); (Altaf et al., 2015).

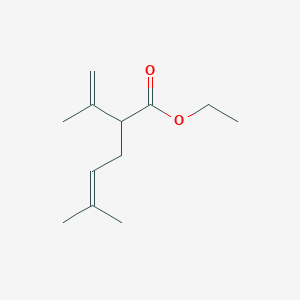

Catalysis

The structural features of pyridine derivatives are exploited in catalysis, where their ability to act as ligands in metal complexes enables the development of catalysts for various chemical reactions. The trifluoromethyl group, in particular, can influence the electronic properties of these catalysts, potentially leading to enhanced reactivity and selectivity in organic transformations (Dongli Li et al., 2019).

Environmental Science

In the context of environmental science, fluorinated pyridine derivatives are studied for their persistence, bioaccumulation, and potential toxic effects as emerging contaminants. Understanding the environmental fate and impacts of such compounds is crucial for assessing risks and developing strategies to mitigate pollution (Yu Wang et al., 2019).

Materials Science

The unique electronic properties of pyridine derivatives, attributed to the presence of electronegative fluorine atoms and the versatile amino group, make them suitable for the design of materials with specific optical, electronic, or magnetic properties. These compounds are valuable for the development of sensors, organic semiconductors, and other advanced materials (Gitanjali Jindal and N. Kaur, 2021).

Wirkmechanismus

Target of Action

3-Amino-2-chloro-6-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the protection of crops from pests and also has applications in the pharmaceutical and veterinary industries . The compound selectively enhances STAT1 transcription activity .

Mode of Action

The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound interacts with its targets, leading to changes in their function and resulting in the desired effects.

Biochemical Pathways

It is known that the compound plays a role in the protection of crops from pests , suggesting that it may interfere with biochemical pathways essential for pest survival.

Pharmacokinetics

The compound is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The result of the action of this compound is the protection of crops from pests . In the pharmaceutical industry, it selectively enhances STAT1 transcription activity , which can have various molecular and cellular effects depending on the context.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZZMFLLNSJCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372204 | |

| Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117519-09-2 | |

| Record name | 3-Amino-2-chloro-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)